molecular formula C11H10O2 B14689894 2-Ethynyl-2-phenyl-1,3-dioxolane CAS No. 29568-62-5

2-Ethynyl-2-phenyl-1,3-dioxolane

Cat. No.: B14689894
CAS No.: 29568-62-5
M. Wt: 174.20 g/mol
InChI Key: IGYYDOCVDNIUGI-UHFFFAOYSA-N
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Description

2-Ethynyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethynyl group and a phenyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of silica gel or alumina as catalysts under pressure, which affords the dioxolane without the need for solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde and other carbonyl compounds.

    Reduction: 2-Ethyl-2-phenyl-1,3-dioxolane.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-Ethynyl-2-phenyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2-phenyl-1,3-dioxolane involves its reactivity towards various chemical reagents. The ethynyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic substitution. The dioxolane ring provides stability and can act as a protecting group for sensitive functional groups during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-2-phenyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

29568-62-5

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-ethynyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H10O2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2

InChI Key

IGYYDOCVDNIUGI-UHFFFAOYSA-N

Canonical SMILES

C#CC1(OCCO1)C2=CC=CC=C2

Origin of Product

United States

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